molecular formula C8H15N3O2S B13972049 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13972049
M. Wt: 217.29 g/mol
InChI Key: PLVUCZBHIPNFMQ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N,N-dimethylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of solvents like dimethylformamide or acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-imidazol-2-yl)methanol
  • 2-(1-methyl-1H-imidazol-2-yl)-ethanol
  • 1-(1H-imidazol-2-yl)ethanone

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-4-11-6-5-9-8(11)7-14(12,13)10(2)3/h5-6H,4,7H2,1-3H3

InChI Key

PLVUCZBHIPNFMQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CS(=O)(=O)N(C)C

Origin of Product

United States

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